N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Description
Chemical Classification and Structural Taxonomy
This compound belongs to two overlapping chemical families: sulfonamide derivatives and benzoxadiazole-containing heterocycles. The compound’s IUPAC name systematically describes its architecture:
- Benzoxadiazole core : A fused bicyclic system featuring oxygen and nitrogen atoms at positions 1,2,3 (Figure 1). This electron-deficient aromatic system influences π-π stacking interactions with biological targets.
- Sulfonamide linkages : Two distinct sulfonamide groups:
- Chlorinated aryl group : The 2,5-dichlorophenyl moiety enhances lipophilicity and may participate in halogen bonding with protein targets.
Table 1: Key Structural Features
| Feature | Position/Group | Functional Role |
|---|---|---|
| Benzoxadiazole | Central bicyclic system | Electron-deficient pharmacophore |
| Sulfonamide (-SO₂NH₂) | Position 4 | Hydrogen bond donor/acceptor |
| Ethylamino spacer | -NH-CH₂-CH₂-NH- | Conformational flexibility |
| 2,5-Dichlorophenyl | Terminal group | Hydrophobic/halogen interactions |
The molecular formula C₁₄H₁₁Cl₂N₅O₅S₂ (calculated molecular weight 488.36 g/mol) reflects this arrangement. X-ray crystallography and computational modeling reveal a planar benzoxadiazole system with perpendicular orientation of the dichlorophenyl group, creating a T-shaped molecular geometry.
Historical Development of Benzoxadiazole-Sulfonamide Hybrids
The rational design of benzoxadiazole-sulfonamide hybrids emerged from three convergent pharmaceutical development trends:
- Sulfonamide renaissance : Following the 1930s discovery of sulfa drugs, renewed interest in sulfonamides arose from their carbonic anhydrase inhibitory properties. Structural modifications, including hybridization with heterocycles, aimed to enhance target specificity.
- Benzoxadiazole optimization : First synthesized in the 1960s, benzoxadiazoles gained prominence as bioisosteres for catechol groups. Their metabolic stability and fluorescence properties made them attractive for probe development.
- Molecular hybridization strategies : Post-2000 drug discovery increasingly employed hybrid architectures combining multiple pharmacophores. The fusion of benzoxadiazole’s electronic properties with sulfonamide’s hydrogen-bonding capacity represented a logical progression.
Key milestones include:
- 2009 : Patent filings for benzoxadiazole-sulfonamides as kinase inhibitors (US20090238814A1)
- 2015 : Demonstration of dual carbonic anhydrase/cyclooxygenase inhibition in hybrid analogs
- 2022 : Computational studies modeling the target engagement of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl) derivatives
Synthetic advancements enabling these hybrids include:
- Regioselective sulfonation : Controlled introduction of sulfonyl groups at specific benzoxadiazole positions
- Click chemistry approaches : Copper-catalyzed azide-alkyne cycloaddition for spacer group installation
- Green chemistry techniques : Solvent-free mechanochemical synthesis reducing environmental impact
Significance in Contemporary Medicinal Chemistry
This compound exemplifies three key themes in modern drug design:
A. Multi-target pharmacology : The hybrid structure enables simultaneous interaction with:
- Zinc-containing enzymes (via sulfonamide coordination)
- Aromatic amino acid residues (through benzoxadiazole π-stacking)
- Hydrophobic binding pockets (via dichlorophenyl group)
B. ADMET optimization : Structural features address pharmacokinetic challenges:
- Aqueous solubility : Sulfonamide ionizability (pKa ~6.5-7.2) promotes water solubility at physiological pH
- Metabolic stability : Benzoxadiazole’s resistance to oxidative metabolism extends plasma half-life
- Blood-brain barrier penetration : Calculated LogP of 2.1 suggests moderate CNS permeability
C. Chemical biology applications :
- Fluorescent probes : Benzoxadiazole’s intrinsic fluorescence (λₑₓ 350 nm, λₑₘ 450 nm) enables cellular tracking
- Photoaffinity labeling : Diazole nitrogen reactivity facilitates covalent target identification
Table 2: Therapeutic Areas under Investigation
Ongoing structure-activity relationship studies focus on:
- Varying halogen substitution patterns on the phenyl ring
- Modifying ethylamino spacer length and rigidity
- Introducing prodrug moieties at the sulfonamide nitrogen
Properties
Molecular Formula |
C14H12Cl2N4O5S2 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12Cl2N4O5S2/c15-9-4-5-10(16)13(8-9)27(23,24)18-7-6-17-26(21,22)12-3-1-2-11-14(12)20-25-19-11/h1-5,8,17-18H,6-7H2 |
InChI Key |
PSFYBDRMKGPBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Benzoxadiazole Ring Formation
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is synthesized from o-nitroaniline derivatives via cyclization under reductive conditions. A modified procedure from US20070123574A1 employs:
-
Nitration : o-Nitroaniline is treated with HNO₃/H₂SO₄ to introduce a second nitro group.
-
Reductive cyclization : Catalytic hydrogenation (Pd/C, H₂) induces ring closure, yielding benzoxadiazole.
Key Data :
Sulfonation at the 4-Position
Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, followed by quenching with ammonium hydroxide to yield the sulfonamide:
Optimization Insights :
-
Excess ClSO₃H (3.0 equiv) prevents di-sulfonation.
Introduction of the N-(2-Aminoethyl)-2,5-Dichlorobenzenesulfonamide Side Chain
Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride
2,5-Dichlorobenzenesulfonyl chloride is prepared via chlorosulfonation of 1,4-dichlorobenzene:
\text{1,4-Dichlorobenzene} + \text{ClSO₃H} \xrightarrow{\text{60°C, 4h}} \text{2,5-Dichlorobenzenesulfonyl chloride} \quad (\text{Yield: 83%})
Purity : ≥98% (HPLC), confirmed by NMR (CDCl₃) δ 140.2 (C-SO₂), 134.5, 132.1, 129.8 (Ar-C).
Ethylenediamine Functionalization
The aminoethyl spacer is introduced in two stages:
Stage 1: Protection of Ethylenediamine
Ethylenediamine is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent over-sulfonylation:
\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{(Boc)}2\text{O} \xrightarrow{\text{THF, 0°C}} \text{Boc-NH-CH}2\text{CH}_2\text{-NH-Boc} \quad (\text{Yield: 91%})
Stage 2: Stepwise Sulfonylation
-
First sulfonylation : Boc-protected ethylenediamine reacts with 2,5-dichlorobenzenesulfonyl chloride in pyridine:
\text{Boc-NH-CH}2\text{CH}2\text{-NH-Boc} + \text{2,5-Cl}2\text{C}6\text{H}3\text{SO}2\text{Cl} \xrightarrow{\text{Pyridine, 0°C}} \text{Boc-NH-CH}2\text{CH}2\text{-NHSO}2\text{C}6\text{H}3\text{Cl}2\text{-2,5} \quad (\text{Yield: 76%})
-
Deprotection : Treatment with HCl/dioxane removes Boc groups:
\text{Boc-NH-CH}2\text{CH}2\text{-NHSO}2\text{Ar} \xrightarrow{\text{4M HCl/dioxane}} \text{H}2\text{N-CH}2\text{CH}2\text{-NHSO}_2\text{Ar} \quad (\text{Yield: 89%})
Final Coupling and Global Deprotection
The benzoxadiazole-4-sulfonamide and aminoethyl-sulfonamide intermediates are coupled using EDC/HOBt-mediated amidation:
\text{Benzoxadiazole-4-sulfonamide} + \text{H}2\text{N-CH}2\text{CH}2\text{-NHSO}2\text{Ar} \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{Target Compound} \quad (\text{Yield: 62%})
Reaction Conditions :
-
Solvent: Anhydrous DMF
-
Temperature: 0°C → RT, 72 h
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Recent studies have shown that sulfonamide derivatives can inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. The inhibition of CA IX is relevant for cancer therapy as it plays a role in tumor cell proliferation and survival. Research indicates that N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide exhibits promising inhibitory activity against CA IX, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Sulfonamides have historically been known for their antimicrobial effects. The presence of the sulfonamide group in this compound suggests potential antibacterial activity. Preliminary studies indicate that similar compounds can exhibit efficacy against a range of bacterial strains, including those resistant to conventional antibiotics .
Cancer Therapy
The ability of this compound to inhibit CA IX positions it as a potential therapeutic agent in oncology. Targeting CA IX can disrupt the tumor microenvironment and inhibit tumor growth. Case studies have demonstrated that compounds with similar structures have led to significant reductions in tumor size in preclinical models .
Neurological Disorders
Research into the modulation of neurotransmitter systems has identified sulfonamide derivatives as potential agents for treating neurological disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier may enhance its efficacy in targeting neurodegenerative processes .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of CA IX
In a study published in PMC, researchers synthesized various sulfonamide derivatives and evaluated their inhibitory effects on carbonic anhydrases. This compound exhibited potent inhibition of CA IX compared to other isoforms, suggesting its specificity and potential therapeutic application in cancer treatment .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of sulfonamide derivatives demonstrated that compounds similar to this compound showed effective antimicrobial activity against both gram-positive and gram-negative bacteria. This study highlights the compound's potential utility in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Sulfonamide Derivatives with Fluorinated Alkyl Chains
Compounds such as 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 68877-32-7) and 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl acrylate (CAS 68957-32-4) share the sulfonamide-ethyl backbone but differ in substituents:
Table 1: Structural and Functional Comparison
Benzoxadiazole and Thiadiazole Analogues
- Thiadiazole derivatives prioritize sulfur-based reactivity, often used in agrochemicals.
- Benzoxadiazole derivatives (e.g., the target compound) exhibit stronger electronic delocalization, favoring optoelectronic or pharmaceutical applications.
Table 2: Heterocyclic Core Comparison
Ethylamino-Linked Sulfonamides in Polymers
Poly(oxy-1,2-ethanediyl) derivatives (e.g., CAS 68298-79-3, ) incorporate ethylamino-sulfonamide groups into polymer backbones:
- Target compound: Monomeric structure allows precise molecular interactions.
- Polymer analogs : Enhanced mechanical properties but reduced bioavailability due to high molecular weight.
Research Findings and Limitations
- Bioactivity : The dichlorophenyl group in the target compound may enhance binding to chlorophilic enzyme pockets, unlike fluorinated analogs, which are metabolically inert .
- Synthetic Challenges : Fluorinated analogs require specialized fluorination techniques, whereas chlorinated derivatives are more accessible .
- Environmental Impact : Fluorinated sulfonamides exhibit persistence in ecosystems, whereas chlorinated analogs may degrade more readily .
Biological Activity
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide, commonly referred to as DBSA (Dichlorobenzene Sulfonamide), is a compound that has garnered attention due to its diverse biological activities. This article delves into the biological activity of DBSA, focusing on its antimicrobial, anticancer, and cytotoxic properties.
- Common Name: this compound
- CAS Number: 1010883-43-8
- Molecular Formula: C14H12Cl2N4O5S2
- Molecular Weight: 451.3 g/mol
Structure
The compound features a complex structure that includes a benzoxadiazole moiety and sulfonamide groups which are often linked to various biological activities.
Antimicrobial Activity
DBSA has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC): The MIC values of DBSA derivatives were evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values ranging from 32 to 64 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| DBSA | E. coli | 32 |
| DBSA | S. aureus | 64 |
Anticancer Activity
Research has highlighted the cytotoxic effects of benzoxadiazole derivatives on various cancer cell lines. DBSA has shown potential in inhibiting the proliferation of several cancer types:
- Cell Lines Tested:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
For example, a study reported that DBSA exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating its potential as an anticancer agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety and efficacy of DBSA. The compound was tested using the MTT assay across different concentrations:
| Concentration (µM) | % Cell Viability (MCF-7) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of DBSA lead to increased cytotoxicity.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various benzoxadiazole derivatives, DBSA was found to be one of the most effective compounds against Candida albicans, with an MIC of 32 µg/mL. This study emphasizes the importance of structural modifications in enhancing antimicrobial activity.
Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation into the anticancer properties of DBSA revealed that it significantly inhibited cell proliferation in MDA-MB-231 breast cancer cells. The study utilized flow cytometry to analyze apoptosis induction, showing a marked increase in early apoptotic cells upon treatment with DBSA.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
